1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
CAS No.: 2097909-66-3
Cat. No.: VC11794240
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097909-66-3 |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23) |
| Standard InChI Key | HMZAKJFSJRMBJU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC |
Introduction
Potential Applications
Compounds with similar structural motifs are frequently explored for their biological and pharmacological activities:
-
Anticancer agents: Urea derivatives are known to inhibit kinases or other enzymes involved in cancer cell proliferation.
-
Anti-inflammatory properties: The presence of heterocycles like furan and thiophene often correlates with anti-inflammatory effects.
-
Enzyme inhibitors: Urea-based compounds are widely studied as inhibitors of enzymes such as urease, which is implicated in various diseases.
Synthetic Pathways
While specific synthetic methods for this compound are not available, typical synthesis involves:
-
Formation of the urea group: Reacting an amine with an isocyanate or carbonyl compound.
-
Coupling reactions: Incorporating the furan and thiophene groups via cross-coupling reactions (e.g., Suzuki or Heck coupling).
-
Functionalization of the aromatic ring: Introducing methoxy groups through methylation reactions.
Example Data Table
| Property | Description |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Functional Groups | Urea, dimethoxyphenyl, furan, thiophene |
| Expected Biological Activity | Anticancer, anti-inflammatory, enzyme inhibition |
| Synthetic Challenges | Stability of heterocycles during synthesis; regioselectivity of substitutions |
Analytical Techniques
Compounds like this are typically characterized using:
-
NMR Spectroscopy: To confirm structural details (e.g., chemical shifts for aromatic and methoxy groups).
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): For identifying functional groups like NH (urea) and C=O stretches.
If you need more detailed insights into this compound's synthesis or applications, further research in specialized chemical databases or experimental studies would be required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume